Sporidesmolide II

Descripción general

Descripción

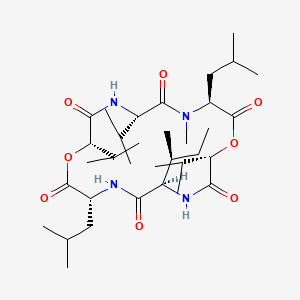

La Sporidesmolida II es un hexadepsipéptido cíclico, que es el más abundante de los análogos N-metil dentro del complejo de sporidesmolidas. Es producido por el hongo Pithomyces chartarum e involucra el uso de ambos aminoácidos D- y L-, incluyendo D-aloisoleucina, leucina y cuatro subunidades de valina, donde dos de las valinas se convierten en el ácido valico correspondiente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La biosíntesis de la Sporidesmolida II implica la incorporación de aminoácidos D- y L-. El proceso utiliza D-aloisoleucina, leucina y cuatro subunidades de valina, con dos de las valinas siendo convertidas a ácido valico .

Métodos de Producción Industrial: Los métodos de producción industrial para la Sporidesmolida II no están ampliamente documentados. Típicamente se aísla de cultivos de Pithomyces chartarum a través de varias técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Sporidesmolida II puede experimentar varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Agricultural Applications

Phytotoxic Properties

Sporidesmolide II exhibits significant phytotoxic effects, making it a candidate for herbicide development. Research indicates that sporidesmolic acids derived from this compound can inhibit plant growth by affecting cell elongation and causing wilting symptoms in crops like barley . This property highlights its potential use in managing weed populations.

| Property | Effect on Plants |

|---|---|

| Inhibition of Elongation | Reduces growth in barley coleoptiles |

| Symptoms Induced | Toxic wilting |

Biocontrol Agent

Due to its antifungal properties, this compound can serve as a biocontrol agent against various plant pathogens. Studies have shown that it can effectively inhibit the growth of certain fungi that adversely affect crops, thus promoting healthier plant growth and yield .

Medical Applications

Antitumor Activity

this compound has been investigated for its cytotoxic effects against cancer cell lines. In vitro studies using HeLa cells demonstrated that this compound could induce cell death, suggesting its potential as an anticancer agent . The compound's mechanism of action appears to involve the disruption of cellular processes critical for tumor growth.

| Cell Line | Effect Observed | Concentration Tested |

|---|---|---|

| HeLa | Induction of apoptosis | Varies (specific data needed) |

Biochemical Research

Metabolite Production Studies

Research into the production of this compound has revealed insights into optimizing yields through various culture conditions. High yields were associated with specific nutrient compositions in the growth medium, indicating that controlled cultivation can enhance metabolite production for further research and application .

| Culture Type | Yield of this compound | Medium Composition |

|---|---|---|

| Submerged Culture | High (specific yield data needed) | Enriched Potato Carrot |

| Surface Culture | Variable (depends on isolate) | Standard Fungal Medium |

Case Study 1: Phytotoxic Effects on Barley

A controlled experiment was conducted to assess the phytotoxic effects of this compound on barley seedlings. Solutions containing varying concentrations of sporidesmolic acids were applied to the seedlings, and growth metrics were recorded over two weeks.

- Findings: Significant reductions in seedling height and biomass were observed at higher concentrations.

- Conclusion: this compound's ability to inhibit plant growth supports its potential as a selective herbicide.

Case Study 2: Cytotoxicity in Cancer Research

In an investigation of this compound's effects on cancer cells, HeLa cells were treated with different concentrations of the compound. Cell viability assays indicated a dose-dependent response.

- Findings: Higher concentrations led to increased apoptosis rates among treated cells.

- Conclusion: These results suggest that this compound may be developed into a therapeutic agent for cancer treatment.

Mecanismo De Acción

El mecanismo de acción de la Sporidesmolida II no se comprende bien. Se cree que interactúa con dianas moleculares específicas y vías dentro de las células, potencialmente afectando la síntesis de proteínas y otros procesos celulares .

Compuestos Similares:

Sporidesmolida I: Otro depsipéptido cíclico producido por Pithomyces chartarum.

Sporidesmolida III: Un análogo menos abundante dentro del complejo de sporidesmolidas.

Sporidesmolida IV: Un componente menor del complejo de sporidesmolidas.

Sporidesmolida V: Un análogo recién identificado con una estructura similar a la Sporidesmolida II

Unicidad: La Sporidesmolida II es única debido a su abundancia y composición específica de aminoácidos, que incluye derivados de D-aloisoleucina y ácido valico. Esto la convierte en un compuesto valioso para estudiar la biosíntesis y la actividad biológica de los depsipéptidos cíclicos .

Comparación Con Compuestos Similares

Sporidesmolide I: Another cyclic depsipeptide produced by Pithomyces chartarum.

Sporidesmolide III: A less abundant analogue within the sporidesmolide complex.

Sporidesmolide IV: A minor component of the sporidesmolide complex.

Sporidesmolide V: A newly identified analogue with a similar structure to Sporidesmolide II

Uniqueness: this compound is unique due to its abundance and specific amino acid composition, which includes D-alloisoleucine and valic acid derivatives. This makes it a valuable compound for studying the biosynthesis and biological activity of cyclic depsipeptides .

Actividad Biológica

Sporidesmolide II is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum, notable for its potential biological activities including antimicrobial, cytotoxic, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Composition

This compound has the molecular formula and is characterized by a unique arrangement of D- and L-amino acids, including D-alloisoleucine, leucine, and valine subunits. The structural complexity contributes to its diverse biological activities .

Antimicrobial Activity

Research indicates that sporidesmolides exhibit antimicrobial properties, particularly against various fungal and bacterial strains. A study demonstrated that this compound showed promising antifungal activity, although further research is necessary to establish its effectiveness and safety for clinical applications .

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Moderate inhibition | |

| Escherichia coli | Minimal inhibition | |

| Staphylococcus aureus | Moderate inhibition |

Cytotoxic Properties

This compound has also been studied for its cytotoxic effects, which may have implications for cancer treatment. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, although the mechanisms behind this activity remain poorly understood .

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 25 | Disruption of mitochondrial function |

These findings highlight the potential of this compound as a lead compound for developing new anticancer therapies .

Insecticidal Properties

Emerging evidence suggests that this compound may possess insecticidal properties. Studies have shown toxicity against certain insect larvae, indicating its potential as a natural insecticide .

Insect Toxicity Assessment

The following table summarizes the insecticidal activity observed in laboratory studies:

| Insect Species | Toxicity Level | Reference |

|---|---|---|

| Spodoptera litura | High | |

| Callosobruchus chinensis | Moderate |

While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, it is believed to interact with specific molecular targets within cells. This may include influencing protein synthesis and disrupting cellular processes critical for microbial survival and cancer cell proliferation .

Propiedades

IUPAC Name |

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,12-bis(2-methylpropyl)-6,9,18-tri(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60N4O8/c1-14-22(12)26-29(39)35-23(15-17(2)3)33(43)45-27(20(8)9)30(40)36-25(19(6)7)32(42)38(13)24(16-18(4)5)34(44)46-28(21(10)11)31(41)37-26/h17-28H,14-16H2,1-13H3,(H,35,39)(H,36,40)(H,37,41)/t22-,23+,24-,25-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSXAPYFZQNLPN-PMJXQHFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185833 | |

| Record name | Sporidesmolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3200-75-7 | |

| Record name | Sporidesmolide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sporidesmolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPORIDESMOLIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS1DQ8OL3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the structure of Sporidesmolide II?

A1: this compound is a cyclic depsipeptide [, ]. While its exact molecular formula and weight aren't specified in the provided abstracts, research confirms its structure includes residues of erythro-isoleucine and α-hydroxyisocaproic acid []. Further structural details, including spectroscopic data, would likely be found in the full research papers, particularly those focusing on its isolation and structure elucidation [].

Q2: How does the presence of different isoleucine isomers in the growth medium affect this compound production?

A2: The study by Russell et al. [] demonstrated that adding erythro-L-isoleucine to the growth medium of Pithomyces chartarum inhibits Sporidesmolides I and III production while promoting this compound biosynthesis. This suggests erythro-L-isoleucine is preferentially incorporated into this compound. Interestingly, threo-L-isoleucine led to a complex mixture of sporidesmolides with a higher proportion of isoleucine residues, indicating its influence on the biosynthetic pathway. The study further highlights the importance of isoleucine stereochemistry in sporidesmolide biosynthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.